1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea
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Overview
Description
The compound “1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea” belongs to the class of [1,2,4]Triazolo[1,5-a]pyrimidines . These are very interesting and trending class of fused heterocycles due to their valuable biological properties .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidines was confirmed by IR, 1H-NMR, MS and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidines were confirmed by IR, 1H-NMR, MS and elemental analysis .Scientific Research Applications
Antibacterial Activity
- Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, similar to the requested compound, have shown antibacterial activity. For instance, a study by Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with this ring and evaluated its antibacterial activity against Gram-positive and Gram-negative strains, showing effectiveness as an antibacterial agent (Lahmidi et al., 2019).
Antifungal Activities
- Another application includes antifungal activities. Borthakur et al. (2016) synthesized [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives and tested them for antifungal activities against specific fungal strains, indicating the potential of such compounds in antifungal treatments (Borthakur et al., 2016).
Anticancer Agents
- Research has also explored the anticancer potential of related compounds. Abdelhamid et al. (2016) synthesized derivatives including the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, evaluating them for anticancer activity. Several compounds exhibited moderate to high anticancer activity (Abdelhamid et al., 2016).
Antiasthma Agents
- Medwid et al. (1990) explored 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were active as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds were selected for further pharmacological and toxicological study (Medwid et al., 1990).
Mechanism of Action
Target of Action
The primary target of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2 in a manner that inhibits its activity .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle control pathway . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle . Its inhibition can therefore lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant anti-proliferative effects, as demonstrated by its cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells .
Future Directions
The future directions of research on [1,2,4]Triazolo[1,5-a]pyrimidines could involve exploring more potent analogs of such structures . The good antiproliferative ability of some [1,2,4]triazolo[1,5-a]pyrimidines bearing functional groups at the C-2 and C-7 positions has been disclosed, which greatly encourages the exploration of more potent analogs of such structures .
properties
IUPAC Name |
1-cyclopentyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c21-14(19-12-5-1-2-6-12)15-7-3-4-11-8-16-13-17-10-18-20(13)9-11/h8-10,12H,1-7H2,(H2,15,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKDOYLGGSIVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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